Cas no 7413-18-5 (3-[3-(trifluoromethyl)phenyl]but-2-enoic acid)
![3-[3-(trifluoromethyl)phenyl]but-2-enoic acid structure](https://nl.kuujia.com/scimg/cas/7413-18-5x500.png)
7413-18-5 structure
Productnaam:3-[3-(trifluoromethyl)phenyl]but-2-enoic acid
CAS-nummer:7413-18-5
MF:C11H9F3O2
MW:230.183173894882
CID:5226192
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-[3-(trifluoromethyl)phenyl]but-2-enoic acid
-
- Inchi: 1S/C11H9F3O2/c1-7(5-10(15)16)8-3-2-4-9(6-8)11(12,13)14/h2-6H,1H3,(H,15,16)
- InChI-sleutel: ZDEDBZWATWFBJV-UHFFFAOYSA-N
- LACHT: C(F)(F)(F)C1=CC=CC(=C1)C(C)=CC(O)=O
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-91910-0.25g |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid, Mixture of isomers |
7413-18-5 | 95% | 0.25g |
$361.0 | 2023-02-11 | |
Chemenu | CM417040-250mg |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid |
7413-18-5 | 95%+ | 250mg |
$344 | 2023-03-10 | |
Chemenu | CM417040-1g |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid |
7413-18-5 | 95%+ | 1g |
$802 | 2023-03-10 | |
Enamine | EN300-91910-2.5g |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid, Mixture of isomers |
7413-18-5 | 95% | 2.5g |
$1428.0 | 2023-02-11 | |
Enamine | EN300-91910-0.1g |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid, Mixture of isomers |
7413-18-5 | 95% | 0.1g |
$252.0 | 2023-02-11 | |
Enamine | EN300-91910-1.0g |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid, Mixture of isomers |
7413-18-5 | 95% | 1.0g |
$727.0 | 2023-02-11 | |
Aaron | AR01EMQV-2.5g |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid |
7413-18-5 | 95% | 2.5g |
$2373.00 | 2025-02-11 | |
Enamine | EN300-7354617-0.05g |
(2E)-3-[3-(trifluoromethyl)phenyl]but-2-enoic acid |
7413-18-5 | 95.0% | 0.05g |
$202.0 | 2025-03-21 | |
Enamine | EN300-7354617-1.0g |
(2E)-3-[3-(trifluoromethyl)phenyl]but-2-enoic acid |
7413-18-5 | 95.0% | 1.0g |
$871.0 | 2025-03-21 | |
1PlusChem | 1P01EMIJ-1g |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid |
7413-18-5 | 95% | 1g |
$1139.00 | 2024-04-21 |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid Gerelateerde literatuur
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
7413-18-5 (3-[3-(trifluoromethyl)phenyl]but-2-enoic acid) Gerelateerde producten
- 1010902-37-0(8-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione)
- 899934-70-4(2-{3-(4-chlorophenyl)-1,4-diazaspiro4.6undeca-1,3-dien-2-ylsulfanyl}-N-(2,4-difluorophenyl)acetamide)
- 1643979-48-9(tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate)
- 1170783-25-1(1,3-Dimethyl-5-nitro-1H-pyrazole)
- 2194843-62-2(N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-3,4-dimethylbenzene-1-sulfonamide)
- 16263-56-2(1,2-Benzisoxazole, 3-chloro-5-iodo-)
- 1806665-42-8(methyl 6-methoxy-3H-benzimidazole-5-carboxylate)
- 1354017-43-8((S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-propionamide)
- 1396625-35-6(N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]pyrazine-2-carboxamide)
- 2171190-78-4(2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-2-(methylsulfanyl)ethylpropanamidoacetic acid)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:7413-18-5)3-[3-(trifluoromethyl)phenyl]but-2-enoic acid

Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):651.0